Product packaging for Diethylene Glycol Monoethyl Ether(Cat. No.:CAS No. 111-90-0)

Diethylene Glycol Monoethyl Ether

Cat. No.: B124667
CAS No.: 111-90-0
M. Wt: 134.17 g/mol
InChI Key: XXJWXESWEXIICW-UHFFFAOYSA-N
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Description

Nomenclature and Identifiers

IUPAC Name : 2-(2-ethoxyethoxy)ethanol nih.gov

CAS Number : 111-90-0 sigmaaldrich.commerckmillipore.com

Chemical Formula : C₆H₁₄O₃ fda.govthomassci.com

Molecular Weight : 134.17 g/mol sigmaaldrich.comfda.gov

Synonyms : DEGEE is known by a variety of synonyms, including Carbitol, Carbitol Cellosolve, Diethylene glycol ethyl ether, Diglycol monoethyl ether, Dioxitol, Dowanol DE, Ektasolve DE, Ethyl carbitol, Ethyl digol, and Transcutol. nih.govatamanchemicals.com

Commercial Formulations

DEGEE is commercially available in various grades and purities. Standard purity is often 98% or higher, with some specialized applications requiring a purity of ≥99%. sigmaaldrich.comthomassci.com It may be sold under various trade names, and some commercial products may contain impurities such as ethylene (B1197577) glycol. europa.eu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O3<br>C6H14O3<br>CH3CH2OCH2CH2OCH2CH2OH B124667 Diethylene Glycol Monoethyl Ether CAS No. 111-90-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-ethoxyethoxy)ethanol
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InChI

InChI=1S/C6H14O3/c1-2-8-5-6-9-4-3-7/h7H,2-6H2,1H3
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InChI Key

XXJWXESWEXIICW-UHFFFAOYSA-N
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Canonical SMILES

CCOCCOCCO
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Molecular Formula

C6H14O3, Array
Record name DIETHYLENE GLYCOL MONOETHYL ETHER
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DSSTOX Substance ID

DTXSID2021941
Record name 2-(2-Ethoxyethoxy)ethanol
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Molecular Weight

134.17 g/mol
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Physical Description

Diethylene glycol monoethyl ether appears as a colorless, slightly viscous liquid with a mild pleasant odor. Flash point near 190 °F. Used to make soaps, dyes, and other chemicals., Liquid; Liquid, Other Solid, A clear slightly viscous liquid with a mild pleasant odor; [CAMEO], COLOURLESS HYGROSCOPIC LIQUID., A colorless, slightly viscous liquid with a mildly sweet odor.
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Boiling Point

396 °F at 760 mmHg (NTP, 1992), boiling point equals 396 °F, 196 °C, 196-202 °C, 396 °F
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Flash Point

205 °F (NTP, 1992), Flash point equals 205 °F, 196 °F (91 °C) (CLOSED CUP), 96 °C o.c., 205 °F
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible with ether, pyridine, chloroform, Miscible with the common organic solvents., Miscible with ethanol, acetone, benzene; very soluble in ethyl ether, In water, miscible at 25 °C, Solubility in water: very good
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Density

0.99 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9885 g/cu m at 20 °C, Relative density (water = 1): 0.99, 0.99
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Vapor Density

4.62 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.62 (AIR= 1), Relative vapor density (air = 1): 4.6, 4.62
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Vapor Pressure

0.13 mmHg at 77 °F (NTP, 1992), 0.12 [mmHg], Vapor pressure, Pa at 25 °C: 19, 0.13 mmHg
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Color/Form

Colorless liquid

CAS No.

111-90-0
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Melting Point

-108 °F (NTP, 1992), Freezing point = -54.0 °C, -76 °C, -108 °F
Record name DIETHYLENE GLYCOL MONOETHYL ETHER
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Record name DIETHYLENE GLYCOL MONOETHYL ETHER
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Record name DIETHYLENE GLYCOL MONOETHYL ETHER (CARBITOL)
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Physical and Chemical Properties

Diethylene Glycol Monoethyl Ether is a colorless, slightly viscous liquid with a mild, pleasant odor. nih.govatamanchemicals.com It is miscible with water and most organic solvents. atamankimya.com

Table 1: of this compound

PropertyValue
Appearance Colorless liquid
Odor Mild, pleasant
Boiling Point 196 to 202 °C (385 to 396 °F; 469 to 475 K) wikipedia.org
Melting Point -80 °C (-112 °F) sigmaaldrich.comthomassci.com
Flash Point 96 °C (205 °F; 369 K) wikipedia.org
Density 0.999 g/mL at 25 °C (lit.) sigmaaldrich.com
Vapor Pressure 0.12 mmHg (at 20 °C) sigmaaldrich.com
Solubility Miscible with water and most organic solvents atamankimya.com

This table is interactive. Users can sort and filter the data as needed.

Toxicological Mechanisms and Pathophysiology of Diethylene Glycol Monoethyl Ether

Metabolic Pathways and Metabolite Formation

The biotransformation of diethylene glycol monoethyl ether is a critical determinant of its toxicological profile. The main metabolic pathways involve enzymatic processes that convert DEGEE into various metabolites, some of which are more toxic than the parent compound. nih.govemcrit.org

A primary and significant pathway for the metabolism of glycol ethers, including DEGEE, is through oxidation by alcohol dehydrogenase (ADH). nih.govresearchgate.net This enzyme, predominantly found in the liver, initiates the conversion of the terminal alcohol group of DEGEE to an aldehyde. nih.govemcrit.orgresearchgate.net This intermediate is then further oxidized by aldehyde dehydrogenase (ALDH) to form the corresponding alkoxyacetic acid. nih.govresearchgate.net This metabolic sequence is a crucial step in the bioactivation of DEGEE, as the resulting alkoxyacetic acids are largely responsible for the systemic toxicity observed. nih.gov The activity of ADH can be a rate-limiting step in this metabolic process. emcrit.org

In addition to the alcohol dehydrogenase pathway, the microsomal cytochrome P450 (P450) mixed-function oxidase system also plays a role in the metabolism of DEGEE, specifically through O-dealkylation. washington.eduwashington.edunih.gov This enzymatic process involves the removal of an alkyl group from an ether linkage. washington.eduwashington.edu In the case of DEGEE, P450 enzymes catalyze the hydroxylation of the carbon atom adjacent to the ether oxygen, leading to the formation of an unstable hemiacetal intermediate. washington.eduwashington.edu This intermediate then non-enzymatically breaks down, resulting in the cleavage of the ether bond and the formation of an alcohol and a carbonyl compound. washington.eduwashington.edu Studies have shown that DEGEE can induce cytochrome P-450 in the liver. nih.gov

A key metabolite in the toxicological pathway of diethylene glycol, a related compound, is 2-(2-hydroxyethoxy)acetic acid (HEAA). researchgate.net Following the initial oxidation of diethylene glycol by alcohol dehydrogenase to 2-hydroxyethoxy acetaldehyde, this intermediate is rapidly converted by aldehyde dehydrogenase to HEAA. researchgate.net This metabolite is implicated in causing metabolic acidosis and organ dysfunction. researchgate.net While DEGEE has an ethyl ether group, the potential for its metabolism to yield intermediates that could lead to HEAA or similar toxic acids highlights the importance of the alkoxyacetic acid formation pathway.

The metabolism of the closely related compound, diethylene glycol monomethyl ether (DEGMME), provides further insight into the metabolic fate of diethylene glycol ethers. nih.gov DEGMME is metabolized to 2-(2-methoxyethoxy)acetic acid (MEAA). nih.govchemicalbook.com The testicular toxicity associated with bis(2-methoxyethyl)ether, another related compound, is suggested to be due to its metabolite, methoxyacetic acid. nih.gov This underscores the role of the acidic metabolites in the toxicity of glycol ethers.

After the initial oxidative metabolism, DEGEE and its metabolites can undergo Phase II conjugation reactions, such as glucuronidation and sulfation. inchem.orgnih.gov These reactions, mediated by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) respectively, typically increase the water solubility of the compounds, facilitating their excretion from the body. nih.gov In rabbits, a small percentage of an administered dose of DEGEE was found to be excreted as a glucuronic acid conjugate. inchem.org This indicates that conjugation is a pathway for the detoxification and elimination of DEGEE, although it may not be the major route of disposition. inchem.org

The toxic effects of this compound are primarily attributed to its metabolites rather than the parent compound itself. nih.govpsu.edu The formation of alkoxyacetic acids, such as 2-ethoxyethoxy)acetic acid from DEGEE, is a critical step in inducing toxicity. nih.gov These acidic metabolites can lead to metabolic acidosis, a condition characterized by an increase in the acidity of the blood. nih.govresearchgate.net The accumulation of these metabolites is linked to the renal and neurological side effects observed in cases of glycol ether poisoning. nih.gov Inhibition of the metabolic conversion of diethylene glycol has been shown to prevent target organ toxicity in animal studies, further emphasizing the central role of metabolism in the pathophysiology of DEGEE toxicity.

Interactive Data Table: Metabolic Pathways of this compound

Metabolic PathwayKey Enzyme(s)Initial Product(s)Final Toxic Metabolite(s)
Alcohol Dehydrogenase Pathway Alcohol Dehydrogenase (ADH), Aldehyde Dehydrogenase (ALDH)2-(2-ethoxyethoxy)acetaldehyde2-(2-ethoxyethoxy)acetic acid
Microsomal P450 Pathway Cytochrome P450 Mixed Function OxidasesHemiacetal intermediateEthylene (B1197577) glycol, ethanol, and their corresponding aldehydes and acids
Conjugation UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs)Glucuronide conjugates, Sulfate conjugatesWater-soluble, excretable conjugates

Target Organ Toxicity Mechanisms

The toxicity of this compound (DEGEE) manifests in several key organ systems. The following sections detail the mechanisms of injury in the kidneys, nervous system, blood, reproductive system, and liver.

Exposure to DEGEE can lead to significant renal damage, characterized by acute kidney injury (AKI) and proteinuria. nih.gov AKI is a rapid decline in renal function, leading to the accumulation of metabolic waste and dysregulation of electrolytes and fluids. medscape.comnih.gov The primary mechanism of DEGEE-induced renal injury involves damage to the renal tubules. nih.gov

Specifically, the compound can cause hydropic degeneration of the proximal tubules, which is a form of cell swelling due to the influx of water. europa.eu In more severe cases, this can progress to tubular cell enlargement with nuclear pyknosis (irreversible condensation of chromatin in the nucleus of a cell undergoing necrosis or apoptosis) and areas of proximal tubular degeneration and atrophy. inchem.org It is important to note that some studies have indicated that the presence of ethylene glycol as an impurity in technical-grade DEGEE may contribute to these renal effects. inchem.orgeuropa.eu The development of AKI is a critical factor, as it has been observed to be a precursor to neurological effects in animal models. nih.gov

Proteinuria, the presence of excess protein in the urine, is another indicator of kidney damage caused by DEGEE. nih.gov This is a consequence of the damage to the glomeruli and/or tubules, which disrupts their normal function of filtering and reabsorbing proteins from the blood.

The table below summarizes key findings from studies on DEGEE-induced renal toxicity.

Study TypeSpeciesKey Findings
90-day dietary studyMiceHydropic degeneration of proximal tubules at high doses. europa.eu
90-day dietary studyRatsHydropic degeneration of kidneys and increased relative kidney weights at high doses. europa.eu
Subacute studyRatsPathological changes in the kidney. inchem.org
In vitro studyHuman embryonic kidney cells (HEK293)DEGEE was found to be cytotoxic. nih.govnih.gov

DEGEE has been shown to induce neurological effects, including encephalopathy, which is a general term for brain disease, damage, or malfunction. nih.govscienceopen.com Ingestion of large amounts of DEGEE can lead to central nervous system depression, with symptoms such as somnolence and mild ataxia. inchem.orglaballey.com

One of the proposed mechanisms for DEGEE-induced neurotoxicity is oxidative stress. nih.gov The brain is particularly vulnerable to oxidative damage due to its high metabolic rate and oxygen consumption. nih.govnih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. frontiersin.org This can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately contributing to neuronal injury and death. nih.govfrontiersin.org Animal studies with glycol ether mixtures have demonstrated that they can cross the blood-brain barrier and lead to reduced antioxidant capacity and increased lipid peroxidation in the brain. nih.gov

Furthermore, there appears to be a link between renal and neurological toxicity. nih.gov Studies on the related compound diethylene glycol (DEG) have shown that neurological symptoms often manifest after the onset of AKI, suggesting that the accumulation of toxic metabolites due to kidney failure may contribute to the neurological damage. nih.govscienceopen.com

EffectObservationPotential Mechanism
EncephalopathyConfusion, agitation, depressed mental status. nih.govOxidative stress, accumulation of toxic metabolites. nih.govnih.gov
Central Nervous System DepressionSomnolence, mild ataxia. inchem.orgDirect effect on the central nervous system.
NeuropathiesCranial and peripheral neuropathies. scienceopen.comDemyelination and axonal damage. nih.gov

Exposure to DEGEE can have adverse effects on the hematological system, leading to conditions such as anemia, granulocytopenia, and leukopenia. inchem.org Anemia is a condition characterized by a deficiency of red blood cells or hemoglobin, resulting in reduced oxygen-carrying capacity of the blood. youtube.commsdmanuals.com In animal studies, anemia has been observed in mice at high dietary concentrations of DEGEE. inchem.org The proposed mechanism for glycol ether-induced anemia involves hemolysis, the premature destruction of red blood cells. nih.gov In vitro studies have shown a time- and concentration-dependent hemolytic effect, possibly due to damage to the erythrocyte membrane or lipid peroxidation caused by reactive oxygen species. nih.gov

Leukopenia is a decrease in the number of white blood cells (leukocytes), which are crucial for fighting infection. chemocare.com Granulocytopenia is a more specific term referring to a reduction in granulocytes, a type of white blood cell that includes neutrophils, eosinophils, and basophils. chemocare.comccjm.orgwikipedia.org Animal studies have reported these effects following DEGEE exposure. inchem.org The underlying mechanism is likely a depressive effect on the bone marrow, where blood cells are produced. ccjm.org

Hematological EffectDescriptionObserved In
AnemiaDecrease in red blood cells or hemoglobin. nih.govMice. inchem.org
GranulocytopeniaDecrease in granulocytes (a type of white blood cell). nih.govAnimal studies. inchem.org
LeukopeniaDecrease in the total number of white blood cells. medscape.comAnimal studies. inchem.org

DEGEE has been shown to have toxic effects on the reproductive system, particularly causing testicular atrophy and exhibiting fetotoxicity in animal studies. inchem.orgnih.gov Testicular atrophy, the shrinking of the testes, has been observed in rats following subcutaneous administration of DEGEE. inchem.org In a 90-day dietary study in rats, increased testes weight due to interstitial testicular edema was noted at high concentrations. europa.eu

Regarding developmental toxicity, studies on the related compound diethylene glycol monomethyl ether (DEGME) have shown fetotoxicity, including decreased fetal body weight and malformations at high doses. canada.ca While a continuous breeding study in mice with DEGEE did not show adverse effects on fertility or reproductive performance in the F0 or F1 generations, a decrease in cauda epididymal sperm motility was observed in F1 males at the highest dose. nih.gov It is important to consider that developmental toxicity with DEGEE has been noted to occur at high doses that are also maternally toxic. epa.gov

Reproductive EffectSpeciesKey Findings
Testicular AtrophyRatsPathological changes in the testes. inchem.org
Interstitial Testicular EdemaRatsIncreased testes weight at high dietary concentrations. europa.eu
Decreased Sperm MotilityMice34% decrease in cauda epididymal sperm motility in F1 males at a high dose. nih.gov
Fetotoxicity (related compound DEGME)RatsDecreased fetal body weight and malformations at high doses. canada.ca

The liver is another target organ for DEGEE toxicity, exhibiting both adaptive responses and pathological changes. europa.euinchem.org In animal studies, an increase in relative liver weight has been observed in mice and rats exposed to DEGEE. inchem.orgnih.gov This can be an adaptive response to the metabolic burden placed on the liver.

Pathological changes in the liver have also been reported. In mice, centrilobular hepatocyte enlargement was found at high dietary levels. inchem.org In rats, fatty deposits in the liver have been observed. europa.eu Studies on the related compound diethylene glycol monomethyl ether (diEGME) have shown that it can induce cytochrome P-450, a key enzyme in drug and toxin metabolism, which can be considered an adaptive response. nih.gov However, pre-existing liver conditions may be aggravated by DEGEE exposure. laballey.com It has been suggested that in individuals with severe liver disease, the metabolism of DEGEE may be impaired, potentially leading to a higher incidence of renal toxicity. nih.gov

Liver EffectSpeciesKey Findings
Increased Relative Liver WeightMice, RatsObserved in multiple studies. inchem.orgnih.gov
Centrilobular Hepatocyte EnlargementMiceFound at high dietary levels. inchem.org
Fatty DepositsRatsObserved at high dietary concentrations. europa.eu
Induction of Cytochrome P-450 (related compound diEGME)RatsIndicates an adaptive metabolic response. nih.gov

Cellular and Molecular Toxicological Mechanisms

At the cellular and molecular level, the toxicity of this compound (DEGEE) is linked to several key mechanisms, with oxidative stress and apoptosis being prominent.

In vitro studies using human embryonic kidney (HEK293) cells have demonstrated that DEGEE is cytotoxic. nih.govnih.gov The cytotoxic response was found to be both dose- and time-dependent. nih.gov A crucial finding from these studies is the induction of intracellular reactive oxygen species (ROS). nih.govnih.gov ROS are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids. frontiersin.org This increase in ROS leads to an alteration in the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis. nih.govnih.gov

The disruption of the mitochondrial membrane potential can trigger the release of pro-apoptotic factors, ultimately leading to nuclear fragmentation and programmed cell death, or apoptosis. nih.gov These cellular events provide a mechanistic basis for the organ-level toxicity observed, particularly the renal damage. The in vitro findings strongly suggest that the nephrotoxic potential of DEGEE is a significant concern. nih.gov

The metabolism of DEGEE is also a critical factor in its toxicity. Glycol ethers are metabolized by alcohol dehydrogenase to toxic alkoxyacetic acids. nih.gov These metabolites are believed to be responsible for many of the adverse effects observed. nih.gov

The table below summarizes the key cellular and molecular mechanisms of DEGEE toxicity.

MechanismCellular/Molecular EventConsequence
CytotoxicityDose- and time-dependent cell death. nih.govTissue and organ damage.
Oxidative StressIncreased intracellular reactive oxygen species (ROS). nih.govnih.govDamage to DNA, proteins, and lipids.
Mitochondrial DysfunctionAlteration of mitochondrial membrane potential. nih.govnih.govInitiation of apoptosis.
ApoptosisNuclear fragmentation and programmed cell death. nih.govCell loss in target organs.
Metabolic ActivationFormation of toxic alkoxyacetic acids. nih.govMediation of systemic toxicity.

Oxidative Stress Induction

Research indicates that exposure to certain ethylene glycol ethers can lead to oxidative stress in biological systems. nih.gov In vitro studies on human embryonic kidney (HEK293) cells have demonstrated that DEGEE can induce an increase in intracellular levels of reactive oxygen species (ROS). nih.gov This elevation in ROS can disrupt the normal redox balance within the cells, leading to oxidative damage to cellular components such as lipids, proteins, and DNA.

A study investigating the effects of various ethylene glycol ethers on the rat brain found that more lipophilic ethers induced oxidative stress and enhanced lipid peroxidation in the frontal cortex and hippocampus. nih.gov While this study did not specifically test DEGEE, it provides a mechanistic framework for how related compounds exert neurotoxic effects, suggesting that oxidative stress could be a contributing factor. The study noted that the adverse effects in the frontal cortex were associated with the inhibition of superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPX) activity. nih.gov

The induction of oxidative stress by DEGEE in HEK293 cells was also linked to alterations in the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis. nih.gov

Table 1: Effects of Ethylene Glycol Ethers on Oxidative Stress Markers

Compound/MixtureBrain RegionEffect on Total Antioxidant CapacityEffect on Lipid PeroxidationEffect on Caspase-3 Activity
2-methoxyethanol (B45455) + 2-butoxyethanolFrontal Cortex & HippocampusDecreaseIncreaseIncrease
2-ethoxyethanol (B86334) + 2-isopropoxyethanolFrontal Cortex & HippocampusDecreaseIncreaseIncrease

Source: Adapted from a study on the neurotoxic effects of ethylene glycol ether mixtures. nih.gov

Caspase-3 Activity Modulation

Caspase-3 is a critical executioner caspase in the apoptotic pathway, responsible for the cleavage of various cellular substrates that leads to the morphological and biochemical hallmarks of apoptosis. researchgate.net Studies on the metabolites of a related compound, ethylene glycol monomethyl ether (EGME), have shown a direct link between exposure and increased caspase-3 activity. nih.gov

Specifically, methoxyacetaldehyde (B81698) (MALD), a metabolite of EGME, was found to greatly enhance caspase-3 enzyme activity in HL60 human leukemia cells. nih.gov Furthermore, the inhibition of caspase-3 was shown to repress cell death induced by both MALD and another metabolite, methoxyacetic acid (MAA). nih.gov This demonstrates the central role of caspase-3 in the cytotoxic effects of these ethylene glycol ether metabolites.

Research on mixtures of ethylene glycol ethers has also revealed increased caspase-3 activity in the frontal cortex and hippocampus of rats, suggesting that this may be a common mechanism of neurotoxicity for this class of compounds. nih.gov While direct studies on DEGEE's modulation of caspase-3 are less prevalent, the findings from related compounds strongly suggest a potential for similar activity.

Table 2: IC50 Values of Ethylene Glycol Monomethyl Ether Metabolites

CompoundCell TypeIC50 (after 48-hour exposure)
Methoxyacetaldehyde (MALD)HL602.45 mM
Methoxyacetic acid (MAA)HL605.6 mM

Source: Data from a study on the hematopoietic cytotoxicity of EGME metabolites. nih.gov

Apoptotic Mechanisms

The induction of apoptosis, or programmed cell death, is a key mechanism of DEGEE's cytotoxicity. In vitro studies using HEK293 cells have shown that DEGEE exposure leads to nuclear fragmentation and the induction of apoptosis. nih.gov This process is linked to the aforementioned increase in intracellular ROS and alteration of the mitochondrial membrane potential. nih.gov

The apoptotic process initiated by metabolites of the related compound EGME has been characterized by DNA ladder formation, a hallmark of apoptosis, in treated HL60 cells. nih.gov This was observed with MALD and MAA treatment, but not with the parent compound, EGME. nih.gov This suggests that the metabolic byproducts of some ethylene glycol ethers are the primary mediators of apoptosis.

The mechanism of apoptosis appears to be mediated through the caspase cascade, with caspase-3 playing a pivotal effector role. nih.govnih.gov The process involves the cleavage of key cellular proteins, leading to the controlled dismantling of the cell. researchgate.net

Blood-Brain Barrier Permeation

Ethylene glycol ethers are known to have the ability to cross the blood-brain barrier, which is a critical factor in their potential neurotoxicity. nih.gov While specific quantitative data on the permeation of DEGEE across the blood-brain barrier is not extensively detailed in the provided search results, the general properties of ethylene glycol ethers support this capability. An isolated case of accidental ingestion of a liquid containing 47% DEGEE resulted in severe central nervous system symptoms, which implies its ability to reach the brain. nih.gov

The lipophilicity of a compound can influence its ability to cross the blood-brain barrier. More lipophilic ethylene glycol ethers have been shown to induce oxidative stress in the brain, suggesting their penetration into the central nervous system. nih.gov

Stratum Corneum Lipid Bilayer Alterations and Dermal Absorption Mechanisms

The stratum corneum, the outermost layer of the skin, serves as the primary barrier to the penetration of external substances. ualberta.camdpi.com It is composed of corneocytes embedded in a lipid-rich intercellular matrix, primarily consisting of ceramides, cholesterol, and free fatty acids. mdpi.comrsc.org

This compound is known to act as a penetration enhancer in topical formulations. ualberta.caresearchgate.net Its mechanism of action involves altering the structure and function of the stratum corneum. DEGEE can readily penetrate the stratum corneum and interact with the intercellular lipids and water. ualberta.canih.gov This interaction can change the molecular mobility of proteins and lipids within the stratum corneum, thereby decreasing the skin's barrier function. ualberta.ca

By disrupting the ordered structure of the stratum corneum lipid bilayers, DEGEE can increase the solubility of other substances within this layer, facilitating their transdermal penetration. ualberta.ca Studies have shown that DEGEE can enhance the permeation of various active pharmaceutical ingredients. nih.gov However, it has also been noted that in some formulations, the inclusion of DEGEE can surprisingly decrease the accumulation of a drug in the stratum corneum, indicating complex interactions within the formulation and the skin. researchgate.net The effectiveness of DEGEE as a penetration enhancer is also dependent on its concentration in the formulation. ualberta.ca

Occupational and Environmental Exposure Science for Diethylene Glycol Monoethyl Ether

Solvent Applications

Its excellent solvency for a variety of resins, oils, and waxes makes it a valuable component in the formulation of paints, lacquers, and varnishes. atamanchemicals.comeastman.com It is an active solvent for materials such as nitrocellulose, cellulose (B213188) acetate (B1210297) butyrate, and epoxy resins. eastman.com In the paint industry, it is also used as a coalescing agent in latex paints and as a flow and gloss promoter. eastman.comadvancepetro.com Additionally, it serves as a penetrating solvent in wood stains. eastman.com

Use in Inks and Dyes

Diethylene Glycol Monoethyl Ether is utilized as a solvent in the manufacturing of printing inks. procurementresource.comadvancepetro.com In the textile industry, it is employed as a solvent for dyestuffs in the printing and dyeing of fibers and fabrics, where it facilitates penetration and promotes bright, intense shades. atamankimya.comadvancepetro.com

Role in Hydraulic Fluids

Due to its low setting point and low viscosity at low temperatures, this compound is a component in the manufacturing of hydraulic brake fluids. atamanchemicals.comadvancepetro.com It often serves as a diluent in these formulations. atamanchemicals.com

Other Industrial Uses

This compound also finds application in:

Detergents and Cleaners : It is used in the formulation of liquid detergents and industrial cleaners, where it helps to prevent gel formation and acts as a solvent for grease and dirt. indiaglycols.comadvancepetro.com

Chemical Intermediate : It serves as a chemical intermediate in the synthesis of other organic compounds. atamankimya.com For example, it is used to produce this compound acetate. brenntag.com

Other Applications : It is a component of wood preservatives, and its low volatility makes it suitable for use in ballpoint pen pastes. advancepetro.com It is also used in the cosmetics and personal care industry. wikipedia.org

Advanced Analytical Methodologies for Diethylene Glycol Monoethyl Ether

Identification Techniques

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used technique for identifying diethylene glycol monoethyl ether. Gas chromatography separates the compound from other components in a mixture based on its volatility and interaction with the GC column. osti.gov The mass spectrometer then fragments the molecule and detects the resulting ions, producing a unique mass spectrum that serves as a molecular fingerprint for definitive identification. osti.gov

Infrared Spectroscopy (IR): Infrared spectroscopy, particularly Fourier-transform infrared spectroscopy (FTIR), is another common identification method. The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrations of its functional groups (O-H, C-O, C-H). The resulting IR spectrum provides structural information that can confirm the presence of the compound. cdnsciencepub.com

Quantification Methods

Gas Chromatography (GC): When coupled with a suitable detector, such as a Flame Ionization Detector (FID), gas chromatography is the primary method for quantifying the amount of this compound in a sample. researchgate.net By comparing the peak area of the analyte in a sample to the peak areas of standards with known concentrations, a precise and accurate measurement of its concentration can be obtained. researchgate.net This is routinely used for purity assessment and for determining its concentration in various products. sigmaaldrich.com

Titration: Simple wet chemical methods can be used to quantify certain properties. For example, the acidity of a sample can be determined by titration with a standardized solution of potassium hydroxide. europa.eu The peroxide value, an indicator of degradation, can also be determined by iodometric titration. europa.eu

Applications and Industrial Significance of Diethylene Glycol Monoethyl Ether

Biodegradation

Bioaccumulation

With a low estimated bioconcentration factor (BCF) of 3, diethylene glycol monoethyl ether is not expected to significantly bioaccumulate in fish. echemi.com

Mobility in Soil and Water

Based on its estimated Koc value of 12, this compound is expected to have very high mobility in soil. echemi.com It is not expected to volatilize from water surfaces. nivina-bmc.com

Regulatory Science and Policy for Diethylene Glycol Monoethyl Ether

International Regulatory Frameworks

DEGEE is regulated by several international and national agencies, with specific rules governing its classification, labeling, and use in various applications.

European Union Regulations (CLP Regulation)

In the European Union, the classification, labelling, and packaging of chemical substances and mixtures are governed by the CLP Regulation (EC) No 1272/2008. While a harmonized classification for Diethylene Glycol Monoethyl Ether is not listed in Annex VI of the CLP Regulation, it is registered under REACH, and a registration dossier is available on the European Chemicals Agency (ECHA) website. europa.eu According to the registration dossier submitted to ECHA, the substance does not have a harmonized classification for most hazard classes. europa.eu However, for toxicity to reproduction, there are indications of potential effects, though a conclusive harmonized classification is not provided. europa.eueuropa.eu

United States Environmental Protection Agency (EPA) Classifications (Clean Air Act)

The United States Environmental Protection Agency (EPA) lists this compound as a Hazardous Air Pollutant (HAP) under the "Glycol Ethers" category of the Clean Air Act. This classification subjects the substance to regulations aimed at controlling its emissions to the atmosphere.

Food and Drug Administration (FDA) Approval as Excipient

The U.S. Food and Drug Administration (FDA) has approved this compound for use as an excipient in various pharmaceutical dosage forms. It is also listed in the FDA's Inventory of Food Contact Substances. This approval signifies that it has been deemed safe for use in specific applications and concentrations in products that come into contact with the human body.

United States Pharmacopeia (USP) and European Pharmacopoeia Monographs

This compound is the subject of monographs in both the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.). wikipedia.org These monographs provide detailed standards for its identity, purity, and quality when used as a pharmaceutical excipient. The presence of these monographs underscores its established role in the pharmaceutical industry.

Occupational Exposure Limits and Standards (OSHA, NIOSH, TLV, MAK)

To protect workers from potential health risks associated with the handling of this compound, several organizations have established occupational exposure limits (OELs). These limits represent the maximum concentration of the substance in the air to which a worker can be exposed over a specified period without adverse health effects.

OrganizationLimit TypeValue
OSHA (Occupational Safety and Health Administration) PEL (Permissible Exposure Limit)Not Established
NIOSH (National Institute for Occupational Safety and Health) REL (Recommended Exposure Limit)Not Established
ACGIH (American Conference of Governmental Industrial Hygienists) TLV (Threshold Limit Value)Not Established
MAK (Maximale Arbeitsplatz-Konzentration - Germany) MAK ValueNot Established

This table is based on available data and may be subject to change. It is important to consult the latest guidelines from each respective organization.

Classification as Carcinogenic, Mutagenic, or Toxic for Reproduction (CMR)

Based on the information available in the ECHA registration dossier, this compound is not classified as carcinogenic or mutagenic. europa.euindustrialchemicals.gov.auindustrialchemicals.gov.au However, the dossier does include studies on its "Toxicity to reproduction." europa.eueuropa.eu While there is no harmonized classification for reproductive toxicity under the CLP Regulation, the available data suggests that this is an area of toxicological interest. europa.eueuropa.eu Further assessment by regulatory bodies is ongoing for many glycol ethers. industrialchemicals.gov.au

Risk Management and Mitigation Strategies

To address the potential hazards associated with this compound, a variety of risk management and mitigation strategies have been implemented. These focus on reducing exposure and promoting the use of safer alternatives.

Replacement Initiatives for Toxic Glycol Ethers

A primary strategy for mitigating risks associated with certain glycol ethers is the substitution with less toxic alternatives. The toxicity of glycol ethers varies greatly within the class, with ethylene (B1197577) glycol ethers (E-series), such as DEGEE, generally being more toxic than propylene (B89431) glycol ethers (P-series). ca.govprintplanet.com Concerns over reproductive and developmental toxicity of some E-series glycol ethers, like 2-methoxyethanol (B45455) (2ME) and 2-ethoxyethanol (B86334) (2EE), have driven efforts to replace them. nih.govcdc.gov

The industry has responded by actively promoting alternatives to glycol ethers that are classified as "Toxic for reproduction." glycol-ethers.eu Propylene glycol ethers (PGEs) are often preferred due to their lower toxicity profiles and are now widely used as safer replacements in many applications, including paints, coatings, and cleaners. printplanet.comnih.govalliancechemical.com This shift is part of a broader trend towards "green chemistry," which seeks to design and use chemicals that are less harmful to human health and the environment. capitalresin.comindustryintel.com

Efforts to find environmentally friendly solvents to replace glycol-based mutual solvents like ethylene glycol monobutyl ether (EGMBE) in industrial applications are also underway. google.com These initiatives focus on developing solvent blends with improved toxicity and environmental profiles. google.com

Control Measures for Vapor and Dermal Exposure

Given that inhalation and skin contact are primary routes of exposure to this compound, comprehensive control measures are essential to protect workers. ca.govtrc-corp.com These measures are typically implemented in a hierarchical approach, starting with the most effective methods.

Engineering Controls: These are the preferred methods for minimizing exposure and include:

Ventilation: The use of local exhaust ventilation and general dilution ventilation is crucial to keep airborne concentrations of DEGEE below exposure limits. trc-corp.comnivina-bmc.comlaballey.com Enclosing operations where possible can also significantly reduce vapor release. ca.govnj.gov

Process Modification: Automating processes, such as automatically pumping the liquid from drums to process containers, can minimize worker contact. nj.gov

Administrative Controls: These involve changes in work practices and policies:

Good Work Practices: Simple measures like keeping containers tightly covered when not in use can prevent evaporation. ca.govtrc-corp.com

Hygiene: Washing hands thoroughly after handling the substance is a fundamental practice to reduce dermal exposure. laballey.comsentryair.comtcichemicals.com

Personal Protective Equipment (PPE): When engineering and administrative controls are not sufficient to control exposure, PPE is necessary. nj.gov This includes:

Respiratory Protection: If exposure limits are exceeded, respirators approved by NIOSH/MSHA or equivalent European standards should be used. nivina-bmc.comlaballey.com The type of respirator depends on the concentration of airborne vapors. laballey.com

Dermal Protection: Protective gloves made of materials resistant to glycol ethers, such as nitrile or butyl rubber, are recommended to prevent skin contact. ca.govtrc-corp.comlaballey.com Protective clothing, including aprons and face shields, should be worn when there is a risk of splashing. ca.govlaballey.com

The following table summarizes key control measures for DEGEE exposure:

Table 1: Control Measures for this compound Exposure

Control Category Specific Measure Description
Engineering Controls Local Exhaust Ventilation Captures contaminants at the source before they enter the breathing zone. ca.gov
General Ventilation Dilutes the concentration of the chemical in the air. nivina-bmc.comlaballey.com
Process Enclosure Isolates the chemical process to prevent vapor release. ca.gov
Administrative Controls Good Hygiene Practices Includes washing hands after handling and before eating or drinking. laballey.comtcichemicals.com
Container Management Keeping containers tightly sealed to prevent evaporation. ca.govtrc-corp.com
Personal Protective Equipment Respiratory Protection Use of approved respirators when vapor concentrations are high. nivina-bmc.comlaballey.com
Protective Gloves Nitrile or butyl rubber gloves to prevent skin contact. ca.govtrc-corp.comlaballey.com
Eye and Face Protection Safety goggles or face shields to protect against splashes. ca.govnivina-bmc.com
Protective Clothing Aprons or other impervious clothing to prevent skin contamination. ca.govlaballey.com

Public Health Policy and Environmental Protection Initiatives

Public health policies and environmental protection initiatives for this compound are informed by comprehensive risk assessments and aim to establish safe levels of exposure for both humans and the environment.

Risk Assessment Methodologies

The risk assessment of this compound involves a thorough evaluation of its potential hazards and the extent of possible exposure. nih.gov This process is integral to ensuring the safety of its use in various products. nih.gov

Toxicological studies are a cornerstone of risk assessment. These studies determine the potential for adverse health effects from acute (short-term) and chronic (long-term) exposure. epa.gov Key values derived from these studies include the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed, and the Lowest-Observed-Adverse-Effect Level (LOAEL). who.int For example, a 90-day feeding study in rats was used to establish an oral reference dose (RfD) for DEGEE. egle.state.mi.us

Under regulations like REACH in Europe, chemical manufacturers are required to register substances and provide data on their properties and uses. glycol-ethers.eu This includes the development of Derived No-Effect Levels (DNELs) for human health and Predicted No-Effect Concentrations (PNECs) for the environment. glycol-ethers.eu These values are used to conduct a chemical safety assessment and ensure that risks are adequately controlled. glycol-ethers.eu

The Scientific Committee on Consumer Safety (SCCS) in Europe has also conducted risk assessments of DEGEE for its use in cosmetic products, leading to restrictions on its concentration in certain product types. europa.eueuropa.eu These assessments consider factors like dermal absorption and calculate a Margin of Safety (MOS) to ensure consumer safety. europa.eu

Environmental Quality Criteria Development

The development of environmental quality criteria for chemicals like this compound is increasingly guided by the principles of green chemistry and sustainability. capitalresin.comindustryintel.comsolubilityofthings.com These principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. solubilityofthings.com

Key aspects of developing environmental quality criteria include:

Biodegradability: Many modern glycol ethers are designed to be readily biodegradable, which reduces their persistence in the environment. alliancechemical.com Aerobic biodegradation is considered an important mechanism for the removal of DEGEE from soil. nivina-bmc.com

Renewable Resources: There is a growing trend towards developing bio-based chemicals from renewable feedstocks to reduce reliance on fossil fuels. alliancechemical.comcapitalresin.comindustryintel.comunitopchemicals.com

Waste Minimization: Efficient manufacturing processes that minimize waste and allow for the recycling of materials are a key focus of sustainable chemical production. solubilityofthings.comunitopchemicals.com

Emission Control: The use of technologies to capture and neutralize harmful emissions helps to ensure cleaner air quality. unitopchemicals.com

Regulatory frameworks and industry initiatives play a crucial role in driving the adoption of these sustainable practices. solubilityofthings.com Programs like Responsible Care® encourage continuous improvement in environmental, health, and safety performance within the chemical industry. solubilityofthings.com

Q & A

Q. What key physicochemical properties of DGME are critical for experimental design in solvent-based applications?

DGME’s density (0.987–0.990 g/cm³ at 20°C), water content (≤0.20%), and peroxide levels (≤0.05% as H₂O₂) are critical for reproducibility in solvent-dependent reactions. These parameters ensure consistency in drug formulation or material synthesis, where slight deviations can alter solubility or reaction kinetics . Its hydroxyl and ether functional groups (8 non-H bonds, 2 ether groups) enable hydrogen bonding and polarity-dependent interactions, making it suitable for dissolving hydrophobic drugs or polymers .

Q. How does DGME’s thermophysical behavior influence its use in engineering systems?

Experimental data show DGME’s density and speed of sound vary with temperature (288.15–318.15 K) and solvent mixtures (e.g., propylene glycol). Researchers must account for these properties when designing heat transfer fluids or anti-hydrate agents for gas pipelines. For example, DGME acetate suppresses methane hydrate formation at specific pressures, requiring phase equilibrium modeling to optimize concentrations .

Q. What analytical methods are recommended for verifying DGME purity in pharmaceutical research?

Infrared spectroscopy (IR) is standard for identity testing, while Karl Fischer titration ensures water content ≤0.20%. High-performance liquid chromatography (HPLC) or gas chromatography (GC) with flame ionization detection can quantify peroxide impurities. These methods align with pharmacopeial standards for solvent-grade DGME .

Advanced Research Questions

Q. How can DGME’s role in drug delivery systems be optimized to enhance solubility without inducing toxicity?

Studies demonstrate DGME’s efficacy in solubilizing poorly water-soluble drugs (e.g., paclitaxel) via microemulsion or lipid-based formulations. However, cytotoxicity thresholds must be established using in vitro assays (e.g., MTT on HepG2 cells). Co-solvent systems with propylene glycol (3:1 ratio) reduce DGME concentrations while maintaining solubility, mitigating hepatotoxicity risks .

Q. What experimental strategies resolve contradictions in DGME’s solubility data across studies?

Discrepancies arise from temperature fluctuations or co-solvent interactions. For example, DGME’s solubility in water decreases by 15% at 318 K versus 298 K. Researchers should use controlled-temperature solubility chambers and validate results with differential scanning calorimetry (DSC) to detect polymorphic changes in solute-DGME complexes .

Q. How does DGME’s molecular structure impact its performance in synthesizing luminescent materials?

DGME’s ether-oxygen atoms coordinate with metal ions (e.g., Ir³⁺) in emissive complexes, enhancing photostability. In Ir(III) complex synthesis, DGME acts as a stabilizing solvent, reducing aggregation-caused quenching. Researchers should optimize reaction times (1–7 hours) under nitrogen to prevent oxidation of sensitive intermediates .

Q. What safety protocols are essential for handling DGME in high-throughput laboratories?

DGME’s low volatility requires ventilation (≥10 air changes/hour) and static discharge controls. PPE guidelines include nitrile gloves and sealed goggles. Spills should be neutralized with vermiculite, not water, to avoid environmental release. Toxicity data (LD₅₀: 5,490 mg/kg in rats) necessitate institutional review board (IRB) approval for in vivo studies .

Contradictions and Methodological Challenges

Q. Why do conflicting reports exist on DGME’s environmental persistence, and how can they be addressed?

DGME’s biodegradability varies with microbial communities in test systems. Standard OECD 301F assays show 60–80% degradation in 28 days, but marine sediment studies report slower rates. Researchers should replicate conditions using ISO 14593 protocols and quantify metabolites (e.g., ethoxyacetic acid) via LC-MS to clarify degradation pathways .

Q. How can DGME’s solvent efficiency be balanced with regulatory restrictions in cross-disciplinary research?

While DGME is GRAS (Generally Recognized as Safe) in pharmaceuticals, its use in consumer products is restricted in the EU (REACH Annex XVII). Researchers must screen alternatives (e.g., Transcutol® HP) using Hansen solubility parameters and consult the EPA’s Safer Choice Criteria for compliant formulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.